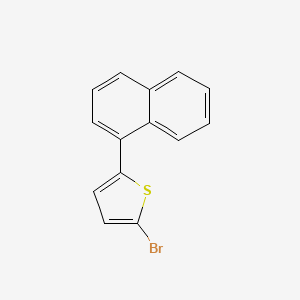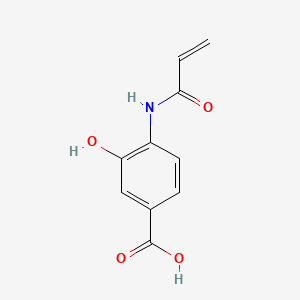
1,3-Propane-d6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propane-d6-diol: is a deuterated form of 1,3-propanediol, where the hydrogen atoms are replaced with deuterium. This compound is a colorless, viscous liquid that is miscible with water. It is primarily used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .
Mechanism of Action
Target of Action
1,3-Propane-d6-diol, also known as 1,3-Propanediol, primarily targets the Haloalkane dehalogenase in Pseudomonas paucimobilis and ADP-ribosylation factor 1 in humans . These targets play crucial roles in various biochemical processes.
Mode of Action
The compound’s interaction with its targets is likely to involve a series of complex biochemical reactions .
Biochemical Pathways
This compound is involved in several biochemical pathways. In one pathway, glycerol dehydratase converts glycerol to 3-hydroxypropanaldehyde (3-HPA), which is then reduced to 1,3-propanediol by 1,3-PDO oxidoreductase . This process is part of the broader metabolic engineering and synthetic biology strategies for the biological production of this compound .
Result of Action
It is known that the compound plays a role in various biochemical processes, potentially influencing cellular function .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be affected by temperature, pH, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propane-d6-diol can be synthesized through several methods. One common approach involves the deuteration of 1,3-propanediol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst .
Industrial Production Methods: Industrial production of 1,3-propanediol, the non-deuterated form, involves the hydration of acrolein or the hydroformylation of ethylene oxide followed by hydrogenation . For the deuterated form, similar methods can be adapted using deuterated reagents.
Chemical Reactions Analysis
Types of Reactions: 1,3-Propane-d6-diol undergoes typical reactions of alcohols, including:
Oxidation: It can be oxidized to form aldehydes and carboxylic acids.
Reduction: It can be reduced to form alkanes.
Substitution: It can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Acid chlorides and isocyanates are commonly used reagents.
Major Products:
Oxidation: Acrolein and acrylic acid.
Reduction: Propane.
Substitution: Various esters and ethers.
Scientific Research Applications
1,3-Propane-d6-diol is extensively used in scientific research due to its isotopic labeling, which allows for detailed studies in:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Applied in the production of deuterated polymers and materials for specialized applications
Comparison with Similar Compounds
1,3-Propanediol: The non-deuterated form, commonly used in polymer production.
1,2-Propane-d6-diol: Another deuterated diol with similar applications but different structural properties.
1,4-Butanediol-d10: A deuterated diol with a longer carbon chain.
Uniqueness: 1,3-Propane-d6-diol is unique due to its specific isotopic labeling, which provides distinct advantages in analytical and synthetic applications. Its deuterium atoms offer insights into reaction mechanisms and pathways that are not possible with non-deuterated compounds .
Properties
IUPAC Name |
1,1,2,2,3,3-hexadeuteriopropane-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O2/c4-2-1-3-5/h4-5H,1-3H2/i1D2,2D2,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPFDHNVEDLHUCE-NMFSSPJFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)C([2H])([2H])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
82.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[4-(Decyloxy)phenyl]-5-nonylpyrimidine](/img/structure/B584305.png)



![2-Boc-Octahydropyrazino[1,2-a]pyrazine](/img/structure/B584315.png)
![2,8,14-Tridodecyl-5,11,17-tris[4-[2-(2-methoxyethoxy)ethoxy]ethoxy]phenyl]-hexabenzocoronene](/img/structure/B584316.png)


